Braf V600E/craf-IN-2

Biochemical Assay Kinase Inhibition Selectivity

BRAF V600E/CRAF-IN-2 (Compound 9c) is a unique dual inhibitor of BRAF V600E and EGFR, unlike standard agents (e.g., vemurafenib) that target only BRAF. This 1,2,4-oxadiazole/quinazoline-4-one hybrid potently blocks EGFR-mediated MAPK pathway reactivation—a key resistance mechanism in BRAF V600E-mutant colorectal cancer. Its distinct CRAF/BRAF V600E selectivity enables precise interrogation of RAF isoform-specific signaling. Procure this fit-for-purpose research tool to model combination therapy in vitro and identify biomarkers of sensitivity.

Molecular Formula C30H30F3N5O2
Molecular Weight 549.6 g/mol
Cat. No. B15143322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBraf V600E/craf-IN-2
Molecular FormulaC30H30F3N5O2
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)NC4=NC5=C(C=C4)C(=CC=C5)OC
InChIInChI=1S/C30H30F3N5O2/c1-3-37-12-14-38(15-13-37)24-17-20(16-21(18-24)30(31,32)33)29(39)35-23-7-4-6-22(19-23)34-28-11-10-25-26(36-28)8-5-9-27(25)40-2/h4-11,16-19H,3,12-15H2,1-2H3,(H,34,36)(H,35,39)
InChIKeyOTASYYGEHSXRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRAF V600E/CRAF-IN-2 (Compound 9c): A Dual-Action BRAF/EGFR Inhibitor for Research Procurement


BRAF V600E/CRAF-IN-2, also known as Compound 9c, is a synthetic small molecule belonging to a novel class of 1,2,4-oxadiazole/quinazoline-4-one hybrids [1]. It functions as a dual inhibitor, targeting both the oncogenic BRAF V600E kinase and the epidermal growth factor receptor (EGFR) [1]. Its biochemical profile, characterized by potent inhibition of BRAF V600E and CRAF, alongside significant anti-proliferative activity in multiple cancer cell lines, positions it as a valuable tool compound for probing the therapeutic potential of concurrent RAF and EGFR pathway blockade, particularly in colorectal cancer models .

The Pitfalls of Substituting BRAF V600E/CRAF-IN-2 with Standard Clinical Inhibitors


Procuring a generic BRAF V600E inhibitor like vemurafenib or dabrafenib as a substitute for BRAF V600E/CRAF-IN-2 (Compound 9c) would fundamentally alter the experimental outcome. While clinical inhibitors are exquisitely potent against their primary target, Compound 9c is distinguished by its dual BRAF/EGFR inhibitory profile, a characteristic not shared by approved agents [1]. This dual activity is critical for investigating mechanisms of resistance, as EGFR-mediated MAPK pathway reactivation is a known driver of insensitivity to single-agent BRAF inhibition in colorectal cancer [2]. Therefore, for studies designed to explore this specific synergy or to circumvent this resistance mechanism, BRAF V600E/CRAF-IN-2 is not a generic commodity but a unique, fit-for-purpose research tool.

Quantitative Differentiators of BRAF V600E/CRAF-IN-2 (Compound 9c) vs. Key Comparators


Biochemical Selectivity Profile: A Unique CRAF/BRAF V600E Potency Ratio vs. Clinical Inhibitors

BRAF V600E/CRAF-IN-2 exhibits a distinctive biochemical selectivity profile. It inhibits CRAF with an IC50 of 0.229 μM and BRAF V600E with an IC50 of 0.888 μM, resulting in a CRAF/BRAF V600E potency ratio of approximately 0.26 . This profile contrasts sharply with clinical inhibitors: encorafenib displays nearly equipotent inhibition of both kinases (IC50 CRAF: 0.30 nM, BRAF V600E: 0.35 nM, ratio 0.86) [1], while dabrafenib is significantly more selective for BRAF V600E (IC50 CRAF: 5.0 nM, BRAF V600E: 0.6 nM, ratio 8.3) [2].

Biochemical Assay Kinase Inhibition Selectivity RAF Kinase

Unique Dual BRAF V600E/EGFR Inhibition: A Mechanistic Distinction from Approved Agents

In contrast to clinical BRAF inhibitors like vemurafenib, BRAF V600E/CRAF-IN-2 (Compound 9c) demonstrates potent dual inhibitory activity against both BRAF V600E and EGFR. In a direct comparative enzymatic assay, Compound 9c inhibited BRAF V600E with an IC50 of 51 nM and EGFR with an IC50 of 64 nM [1]. Vemurafenib, a standard-of-care comparator in the same assay, inhibited BRAF V600E with an IC50 of 30 nM but showed no detectable activity against EGFR [1].

Kinase Inhibition Dual Inhibitor EGFR Mechanism of Action

Broad-Spectrum Anti-Proliferative Activity in Cancer Cell Lines: A Comparison to Erlotinib

BRAF V600E/CRAF-IN-2 (Compound 9c) exhibits potent, broad-spectrum anti-proliferative activity across a panel of human cancer cell lines. In a 48-hour SRB assay, it achieved GI50 values of 3.73 μM in 786-0 renal cancer cells, 4.94 μM in A498 renal cancer cells, and 1.05 μM in A549 lung cancer cells . In a separate study using a panel of four cancer cell lines, the mean GI50 for Compound 9c was 26 nM, demonstrating greater potency than the reference EGFR inhibitor Erlotinib, which had a mean GI50 of 33 nM [1].

Cell Viability Anti-proliferative GI50 Cancer Cell Lines

Optimal Research Applications for BRAF V600E/CRAF-IN-2 (Compound 9c)


Investigating Resistance to BRAF Inhibitors in Colorectal Cancer Models

This compound is ideally suited for studying the EGFR-mediated reactivation of the MAPK pathway, a key resistance mechanism in BRAF V600E-mutant colorectal cancer. Its dual BRAF/EGFR inhibition profile [1] allows researchers to directly model a combination therapy approach in vitro, providing a tool to understand the molecular basis of this resistance and identify potential biomarkers of sensitivity.

Probing the Synergistic Effects of Concurrent RAF and EGFR Blockade

BRAF V600E/CRAF-IN-2 serves as a critical tool compound for dissecting the functional consequences of simultaneously inhibiting the RAF and EGFR signaling nodes. This application is particularly relevant in tumor types where these pathways exhibit cross-talk or compensatory activation, and where the use of a single agent like vemurafenib would be insufficient to block downstream signaling [1].

Characterizing CRAF-Dependent Signaling and Biology

With its unique CRAF/BRAF V600E selectivity ratio , this compound offers a distinct pharmacological probe for dissecting the specific roles of CRAF in cellular signaling. This is a significant advantage over pan-RAF inhibitors, which broadly inhibit all RAF isoforms, and BRAF V600E-selective inhibitors, which spare CRAF, allowing for more precise interrogation of CRAF function in various biological contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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